molecular formula C11H14ClN B12891593 2-(2-Chlorophenyl)-4-methylpyrrolidine

2-(2-Chlorophenyl)-4-methylpyrrolidine

Cat. No.: B12891593
M. Wt: 195.69 g/mol
InChI Key: LMMQLWQYSSDBRR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-4-methylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-4-methylpyrrolidine: Unique due to its specific substitution pattern on the pyrrolidine ring.

    2-(2-Chlorophenyl)pyrrolidine: Lacks the methyl group, leading to different chemical and biological properties.

    4-Methylpyrrolidine: Lacks the chlorophenyl group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the 2-chlorophenyl and 4-methyl groups, which confer specific chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3

InChI Key

LMMQLWQYSSDBRR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=CC=C2Cl

Origin of Product

United States

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